N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-26-12-14-28(15-13-26)23-21(16-24)25-22(31-23)19-8-10-20(11-9-19)32(29,30)27(2)17-18-6-4-3-5-7-18/h3-11H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJYXGCXOXJSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step often involves the use of cyanoacetylation reactions.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Benzylation and sulfonation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide. For instance, derivatives containing the piperazine moiety have shown promising antiproliferative activities against various cancer cell lines. A comparative study demonstrated that certain benzimidazole derivatives exhibited potent activity against human leukemia cells (HL-60) with significant apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | HL-60 | 10 | Apoptosis induction |
| Compound 10 | HL-60 | 8 | Cell cycle arrest |
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Similar compounds targeting muscarinic receptors have been investigated for their efficacy in diseases such as Alzheimer's and Lewy Body Dementia. These compounds act as antagonists, potentially mitigating cognitive deficits associated with these disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the introduction of cyano groups have been shown to enhance potency and selectivity.
Key Modifications
Modifications that have demonstrated improved activity include:
- Piperazine Substituents : Variations in substituents on the piperazine ring can significantly affect binding affinity and selectivity for target receptors.
| Modification | Activity Change |
|---|---|
| Methyl group on piperazine | Increased potency |
| Cyano group addition | Enhanced receptor binding |
Antiproliferative Studies
A study involving a series of synthesized compounds similar to N-benzyl derivatives revealed that specific modifications led to enhanced antiproliferative effects against various cancer cell lines. For example, certain derivatives were found to be significantly more effective than standard chemotherapeutics .
Neurological Applications
Research into muscarinic receptor antagonists has shown that compounds with structural similarities to N-benzyl derivatives can improve cognitive function in animal models of Alzheimer's disease. These findings support further investigation into the potential therapeutic effects of N-benzyl derivatives in neuropharmacology .
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives with diverse substituents. Below is a detailed comparison with analogous compounds identified in the literature, focusing on structural features, synthesis routes, and inferred properties.
Structural Analogues and Key Differences
Hypothesized Pharmacological Profiles
- The target compound’s methylpiperazine group may enhance solubility and bioavailability compared to azide-containing analogues (), which are more suited for prodrug strategies.
- The carbazole derivative (881939-77-1) likely exhibits stronger DNA-binding activity due to its planar aromatic system, whereas the target’s oxazole and cyano groups may favor enzyme inhibition (e.g., tyrosine kinases) .
- Oxadiazocine Derivative (899213-30-0) : Its rigid structure could improve receptor selectivity but may reduce metabolic stability compared to the target’s flexible methylpiperazine moiety .
Biological Activity
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by several functional groups: a cyano group, an oxazole ring, and a sulfonamide group. The molecular formula is with a molecular weight of approximately 366.47 g/mol. The synthesis typically involves multiple organic reactions, including:
- Formation of the Oxazole Ring : Synthesized through cyclization reactions.
- Introduction of Functional Groups : Utilizing nucleophilic substitution for adding the benzylamino and cyano groups.
- Sulfonamide Formation : Achieved by reacting intermediates with sulfonyl chlorides in the presence of bases.
2.1 Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| A549 | 0.12 - 2.78 | Doxorubicin |
| U937 | Not specified | Doxorubicin |
Studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G0-G1 phase, suggesting its potential as an anticancer agent .
The mechanism of action is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the oxazole and cyano groups can engage in π–π interactions, effectively modulating enzyme activity .
3.1 In Vitro Studies
In vitro evaluations have demonstrated that this compound possesses selective inhibition against carbonic anhydrases (CAs), which are crucial in tumorigenesis:
| Target Enzyme | K_i (nM) |
|---|---|
| hCA IX | 89 |
| hCA II | 0.75 |
These findings suggest that this compound could serve as a lead compound for developing CA inhibitors in cancer therapy .
3.2 Comparative Studies
Comparative studies with other compounds indicate that modifications to the oxazole ring or substituents can enhance biological activity. For example, analogs with electron-withdrawing groups (EWGs) exhibited increased antiproliferative effects .
4. Conclusion and Future Directions
This compound demonstrates promising biological activities, particularly in anticancer applications. Its unique chemical structure allows for further modifications that could enhance its efficacy and selectivity against specific targets.
Future research should focus on:
- Detailed in vivo studies to assess therapeutic potential.
- Exploration of structural modifications to optimize activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of a sulfonamide core with a 1,3-oxazole ring and subsequent functionalization with a 4-methylpiperazine group. For example, oxadiazole or thiadiazole intermediates (common in related compounds) are formed via cyclization reactions using dehydrating agents like POCl₃ or carbodiimides . Intermediates are characterized via NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., sulfonamide S=O stretches, piperazine CH₂ signals) and confirm stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for biological assays) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., as in for similar sulfonamides) .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Methodological Answer : Solubility is tested in DMSO, PBS, or aqueous buffers with cosolvents (e.g., PEG-400). Stability studies under physiological conditions (pH 7.4, 37°C) use HPLC-UV to track degradation over 24–72 hours. For unstable analogs, prodrug strategies (e.g., acetylating labile groups) are employed .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound, and what validation steps are required?
- Methodological Answer :
- Docking Software : Tools like AutoDock Vina or Schrödinger Maestro model interactions with target proteins (e.g., kinases, GPCRs). The 4-methylpiperazine group may engage in hydrogen bonding with catalytic residues .
- Validation : Compare docking scores with known inhibitors (e.g., imatinib for kinase targets). Follow-up surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Repeat assays under identical conditions (e.g., ATP concentration in kinase assays).
- Metabolic Stability Testing : Use LC-MS/MS to rule out differences in compound degradation.
- Off-Target Profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to identify confounding interactions .
Q. How does the electronic nature of the 4-cyano group on the oxazole ring influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing the cyano group with -NO₂, -CF₃, or -H. Test in dose-response assays (e.g., cell viability for anticancer activity).
- Computational Analysis : Density functional theory (DFT) calculates electron-withdrawing effects on the oxazole’s π-system, correlating with target binding energy .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodological Answer :
- Pharmacokinetic (PK) Metrics : Measure Cₘₐₓ , t₁/₂ , and AUC via LC-MS/MS in plasma after oral/intravenous dosing.
- Blood-Brain Barrier (BBB) Penetration : Assess using a parallel artificial membrane permeability assay (PAMPA-BBB). For poor CNS exposure, introduce logP-optimizing substituents (e.g., fluorination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
